molecular formula C20H14F2N4O B2822041 2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-75-4

2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Cat. No.: B2822041
CAS No.: 862811-75-4
M. Wt: 364.356
InChI Key: AVOKRXFYAHMEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C20H14F2N4O . It has an average mass of 364.348 Da and a monoisotopic mass of 364.113556 Da .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of a hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

  • Inhibition of NF-kappaB and AP-1 Gene Expression:

    • Palanki et al. (2000) investigated compounds similar to 2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide for their ability to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. These compounds were examined for cell-based activity and potential gastrointestinal permeability, showing promise in gene expression modulation (Palanki et al., 2000).
  • Synthesis for Antibacterial and Antioxidant Activity:

    • Maheswaran et al. (2012) synthesized a series of compounds similar to the one , which showed mild to moderate antibacterial and antioxidant activities. This suggests potential applications in combating bacterial infections and oxidative stress (Maheswaran et al., 2012).
  • Synthesis in Ionic Liquid:

    • Wang et al. (2007) explored the synthesis of related compounds in an ionic liquid, indicating a possible role in developing more efficient and environmentally friendly chemical processes (Wang et al., 2007).
  • Antirhinovirus Activity:

    • Hamdouchi et al. (1999) designed and prepared a series of compounds structurally related to this compound to test as antirhinovirus agents. This indicates potential therapeutic applications in treating viral infections (Hamdouchi et al., 1999).
  • Anticancer and Anti-5-lipoxygenase Agents:

    • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing promise as anticancer and anti-5-lipoxygenase agents, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).

Properties

IUPAC Name

2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-9-4-10-26(12)20)13-5-2-6-14(11-13)24-19(27)17-15(21)7-3-8-16(17)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKRXFYAHMEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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